4,4,6-Trimethyl-2-(naphthalen-2-yl)-1,3,2-dioxaborinane
Overview
Description
4,4,6-Trimethyl-2-(naphthalen-2-yl)-1,3,2-dioxaborinane (TNDB) is an organoboron compound, which has recently become of great interest to the scientific community. This compound has been found to have numerous potential applications in a wide range of fields. In
Scientific Research Applications
4,4,6-Trimethyl-2-(naphthalen-2-yl)-1,3,2-dioxaborinane has been found to have a variety of potential applications in scientific research. For example, it has been used as a catalyst for the synthesis of a variety of organic compounds, including amino acids, peptides, and nucleosides. 4,4,6-Trimethyl-2-(naphthalen-2-yl)-1,3,2-dioxaborinane has also been used as an efficient reagent for the synthesis of polycyclic aromatic hydrocarbons. In addition, it has been used in the synthesis of polymers and dendrimers.
Mechanism Of Action
4,4,6-Trimethyl-2-(naphthalen-2-yl)-1,3,2-dioxaborinane acts as a Lewis acid, which is able to form a coordinate covalent bond with a Lewis base. This allows it to act as a catalyst for organic reactions, as well as to increase the rate of reaction. In addition, the boron atom in 4,4,6-Trimethyl-2-(naphthalen-2-yl)-1,3,2-dioxaborinane is able to act as a Lewis acid, which can increase the reactivity of the compound.
Biochemical And Physiological Effects
4,4,6-Trimethyl-2-(naphthalen-2-yl)-1,3,2-dioxaborinane has been found to have a variety of biochemical and physiological effects. For example, it has been found to have an antifungal effect, which can be used to treat fungal infections. In addition, it has been found to have anti-inflammatory and anti-cancer properties, which can be used to treat a variety of diseases. Furthermore, it has been found to have a neuroprotective effect, which can be used to protect neurons from damage.
Advantages And Limitations For Lab Experiments
The main advantage of using 4,4,6-Trimethyl-2-(naphthalen-2-yl)-1,3,2-dioxaborinane in laboratory experiments is its high reactivity, which allows it to be used as a catalyst for a variety of organic reactions. In addition, it is relatively inexpensive and easy to synthesize. However, there are some limitations to using 4,4,6-Trimethyl-2-(naphthalen-2-yl)-1,3,2-dioxaborinane in laboratory experiments. For example, it is not soluble in water, which can limit its use in aqueous systems. In addition, it is not very stable, which can limit its use in long-term experiments.
Future Directions
There are a number of potential future directions for research involving 4,4,6-Trimethyl-2-(naphthalen-2-yl)-1,3,2-dioxaborinane. For example, further research could be conducted to explore the potential therapeutic applications of 4,4,6-Trimethyl-2-(naphthalen-2-yl)-1,3,2-dioxaborinane, such as its anti-inflammatory and anti-cancer properties. In addition, further research could be conducted to explore the potential of using 4,4,6-Trimethyl-2-(naphthalen-2-yl)-1,3,2-dioxaborinane as a catalyst for a variety of organic reactions. Finally, further research could be conducted to explore the potential of using 4,4,6-Trimethyl-2-(naphthalen-2-yl)-1,3,2-dioxaborinane as a reagent for the synthesis of polymers and dendrimers.
properties
IUPAC Name |
4,4,6-trimethyl-2-naphthalen-2-yl-1,3,2-dioxaborinane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19BO2/c1-12-11-16(2,3)19-17(18-12)15-9-8-13-6-4-5-7-14(13)10-15/h4-10,12H,11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJXUYZILYFNDCI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(CC(O1)(C)C)C)C2=CC3=CC=CC=C3C=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19BO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,4,6-Trimethyl-2-(naphthalen-2-yl)-1,3,2-dioxaborinane |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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